molecular formula C10H10N2O3 B14892648 n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide

n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide

Cat. No.: B14892648
M. Wt: 206.20 g/mol
InChI Key: ZIJXXRVHIIJLLB-UHFFFAOYSA-N
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Description

N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide is an organic compound belonging to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which contains nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the oxazine ring, followed by oxidation to introduce the keto group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of BET proteins by binding to the bromodomains, thereby preventing the recognition of acetylated lysine residues on histones. This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide is unique due to its specific structural configuration, which allows it to interact effectively with BET proteins

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

InChI

InChI=1S/C10H10N2O3/c1-6(13)11-7-2-3-9-8(4-7)12-10(14)5-15-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14)

InChI Key

ZIJXXRVHIIJLLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCC(=O)N2

Origin of Product

United States

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